molecular formula C11H10N2O5 B8151290 (2,5-dioxopyrrolidin-1-yl) 5-methoxypyridine-3-carboxylate

(2,5-dioxopyrrolidin-1-yl) 5-methoxypyridine-3-carboxylate

Cat. No.: B8151290
M. Wt: 250.21 g/mol
InChI Key: NJZWJJALLVTABJ-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 5-methoxypyridine-3-carboxylate is an organic compound known for its unique chemical properties and potential applications in various fields. It is characterized by the presence of a methoxy group attached to the nicotinic acid moiety and a pyrrolidinyl ester group. This compound is of interest due to its potential use in organic synthesis and its role as an intermediate in the production of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-methoxypyridine-3-carboxylate typically involves the esterification of 5-Methoxy-nicotinic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-methoxypyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets. The methoxy group and the ester moiety play crucial roles in its binding affinity and specificity towards these targets. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester
  • 5-Methoxy-nicotinic acid methyl ester
  • 5-Methoxy-nicotinic acid ethyl ester

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 5-methoxypyridine-3-carboxylate is unique due to the presence of both the methoxy group and the pyrrolidinyl ester group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-methoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-17-8-4-7(5-12-6-8)11(16)18-13-9(14)2-3-10(13)15/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZWJJALLVTABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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